molecular formula C9H7NO B152647 5,6-Epoxy-5,6-dihydroquinoline, (5R,6S)- CAS No. 135096-28-5

5,6-Epoxy-5,6-dihydroquinoline, (5R,6S)-

Cat. No. B152647
M. Wt: 145.16 g/mol
InChI Key: DUTMSHWTRSUNIF-DTWKUNHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Epoxy-5,6-dihydroquinoline, (5R,6S)- is an important compound in the field of organic chemistry. It is a chiral cyclic amine that has potential applications in various scientific research fields.

Mechanism Of Action

The mechanism of action of 5,6-Epoxy-5,6-dihydroquinoline, (5,6-Epoxy-5,6-dihydroquinoline, (5R,6S)-)- is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and proteins involved in cancer cell growth, inflammation, and viral replication. It has also been shown to interact with certain receptors in the body, leading to its various biological effects.

Biochemical And Physiological Effects

5,6-Epoxy-5,6-dihydroquinoline, (5,6-Epoxy-5,6-dihydroquinoline, (5R,6S)-)- has been reported to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to inhibit the replication of certain viruses.

Advantages And Limitations For Lab Experiments

One advantage of using 5,6-Epoxy-5,6-dihydroquinoline, (5,6-Epoxy-5,6-dihydroquinoline, (5R,6S)-)- in lab experiments is its high purity and enantiomeric excess. This allows for accurate and reproducible results. However, one limitation is its limited solubility in aqueous solutions, which may require the use of organic solvents.

Future Directions

There are several future directions for the research and development of 5,6-Epoxy-5,6-dihydroquinoline, (5,6-Epoxy-5,6-dihydroquinoline, (5R,6S)-)-. One potential direction is the study of its potential use as a chiral ligand in asymmetric synthesis reactions. Another direction is the investigation of its mechanism of action and potential use in the treatment of cancer, inflammation, and viral infections. Additionally, the development of more efficient and environmentally friendly synthesis methods for this compound is also an area of interest.
Conclusion:
In conclusion, 5,6-Epoxy-5,6-dihydroquinoline, (5,6-Epoxy-5,6-dihydroquinoline, (5R,6S)-)- is an important compound in the field of organic chemistry. Its potential applications in various scientific research fields make it an area of interest for further investigation. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper.

Synthesis Methods

The synthesis of 5,6-Epoxy-5,6-dihydroquinoline, (5,6-Epoxy-5,6-dihydroquinoline, (5R,6S)-)- involves the reaction of (S)-phenylglycinol with paraformaldehyde and acetic anhydride in the presence of a catalyst. The resulting product is then treated with sodium borohydride and hydrogen peroxide to form the desired compound. This method has been reported to yield high purity and enantiomeric excess of the (5,6-Epoxy-5,6-dihydroquinoline, (5R,6S)-)- isomer.

Scientific Research Applications

5,6-Epoxy-5,6-dihydroquinoline, (5,6-Epoxy-5,6-dihydroquinoline, (5R,6S)-)- has potential applications in various scientific research fields. It has been reported to exhibit anti-cancer, anti-inflammatory, and anti-viral activities. It has also been studied for its potential use as a chiral ligand in asymmetric synthesis reactions.

properties

CAS RN

135096-28-5

Product Name

5,6-Epoxy-5,6-dihydroquinoline, (5R,6S)-

Molecular Formula

C9H7NO

Molecular Weight

145.16 g/mol

IUPAC Name

(1aS,7bR)-1a,7b-dihydrooxireno[2,3-f]quinoline

InChI

InChI=1S/C9H7NO/c1-2-6-7(10-5-1)3-4-8-9(6)11-8/h1-5,8-9H/t8-,9+/m0/s1

InChI Key

DUTMSHWTRSUNIF-DTWKUNHWSA-N

Isomeric SMILES

C1=CC2=C(C=C[C@H]3[C@@H]2O3)N=C1

SMILES

C1=CC2=C(C=CC3C2O3)N=C1

Canonical SMILES

C1=CC2=C(C=CC3C2O3)N=C1

Other CAS RN

135096-28-5

synonyms

Oxireno[f]quinoline,1a,7b-dihydro-,(1aS)-(9CI)

Origin of Product

United States

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